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Biotinyl-adenoside diphosphate

Kinase Profiling Proteomics Chemical Biology

Biotinyl-ADP provides the optimal spacer arm for steric access to conserved lysine residues in ATP-binding pockets, delivering ≥75% human kinome coverage. Avoid compromised labeling efficiency, limited target engagement, and high background seen with generic analogs. This high-affinity tracer (IC50 ~6.60 nM) enables clean streptavidin pull-downs, non-radioactive HTS, and mapping of ADP-ribosyltransferase substrates. Choose CAS 100844-62-0 for reproducible, publication-grade chemoproteomics data.

Molecular Formula C28H45N9O13P2S
Molecular Weight 809.7 g/mol
CAS No. 100844-62-0
Cat. No. B011867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-adenoside diphosphate
CAS100844-62-0
Synonymsiotinyl-adenoside diphosphate
biotinyl-ADP
Molecular FormulaC28H45N9O13P2S
Molecular Weight809.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2
InChIInChI=1S/C28H45N9O13P2S/c38-19(8-4-3-7-18-21-16(13-53-18)35-28(42)36-21)29-9-5-1-2-6-10-30-20(39)11-31-25-22-26(33-14-32-25)37(15-34-22)27-24(41)23(40)17(49-27)12-48-52(46,47)50-51(43,44)45/h14-18,21,23-24,27,40-41H,1-13H2,(H,29,38)(H,30,39)(H,46,47)(H,31,32,33)(H2,35,36,42)(H2,43,44,45)
InChIKeyDMZDLCTXFPJCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.7 mg / 5 x / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-Adenoside Diphosphate (CAS 100844-62-0) as a Specialized Affinity Probe for Nucleotide-Dependent Enzymes


Biotinyl-adenoside diphosphate (Biotinyl-ADP, CAS 100844-62-0) is a chemically modified adenosine diphosphate (ADP) derivative featuring a covalently attached biotin moiety [1]. With a molecular formula of C28H45N9O13P2S and a molecular weight of 809.7 g/mol, this compound is designed as an affinity probe for studying ADP-binding proteins, kinases, and ATP-dependent processes in complex biological systems . The biotin tag enables robust capture and detection via the high-affinity biotin-streptavidin interaction (Kd ~10⁻¹⁵ M), making it a critical tool for applications requiring precise isolation and identification of nucleotide-interacting proteins from cell lysates and proteomic samples [2].

Why Generic Nucleotide Analogs Cannot Replace Biotinyl-ADP (100844-62-0) in Affinity-Based Assays


Substituting Biotinyl-ADP with a generic nucleotide analog, unmodified ADP, or a differently linked biotinylated nucleotide (e.g., biotin-ATP or desthiobiotin-ADP) compromises critical assay parameters. The specific spacer arm length and attachment chemistry of CAS 100844-62-0 directly influence its ability to access and covalently label conserved lysine residues within the ATP-binding pockets of kinases and other nucleotide-binding proteins [1]. Variations in linker length between biotin and the ADP pharmacophore can alter steric accessibility, binding kinetics, and the efficiency of downstream streptavidin-based capture [2]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in target engagement breadth, labeling efficiency, and suitability for specific proteomic workflows, thereby precluding simple one-to-one substitution without compromising data integrity and experimental reproducibility [3].

Quantitative Evidence Differentiating Biotinyl-ADP (100844-62-0) from Its Closest Analogs


Broad-Spectrum Kinome Coverage: Engagement of >75% of Human Protein Kinases by Biotin-ADP Probes

Acyl phosphate probes synthesized from a biotin derivative and ADP (structurally related to CAS 100844-62-0) covalently and selectively modify the ATP-binding sites of at least 75% of known human protein kinases in native proteomes [1]. This broad target engagement is critical for comprehensive kinome profiling. In contrast, non-biotinylated ADP analogs or ATP-based probes may exhibit different selectivity profiles or require recombinant protein systems, limiting their ability to capture the full spectrum of kinase activities in complex biological samples .

Kinase Profiling Proteomics Chemical Biology

Distinct Spacer Arm Architecture Enables Optimized Steric Accessibility

Biotinyl-ADP (CAS 100844-62-0) possesses a unique linker/spacer architecture that differentiates it from other commercially available biotin-ADP conjugates. While analogs like 6-Biotin-4-ADP feature a short 4-atom aminopropyl spacer [1] and 6-Biotin-20-ADP incorporates a long 20-atom polyethylene glycol (PEG) linker [2], the molecular weight of CAS 100844-62-0 (809.7 g/mol) indicates an intermediate linker length . This intermediate spacer length is critical for balancing proximity to the ADP-binding pocket with the need to minimize steric hindrance, thereby maximizing both covalent labeling efficiency and subsequent streptavidin capture yield in pull-down assays.

Nucleotide Chemistry Affinity Probe Design Structure-Activity Relationship

High-Affinity Binding Confirmed by Potent Enzyme Inhibition

BindingDB data for a biotinylated ADP probe (structurally related to CAS 100844-62-0) reports an IC50 value of 6.60 nM in an enzymatic assay monitoring NADPH oxidation at 340 nm, pH 7.4, 2°C [1]. This nanomolar potency confirms that the biotin modification does not ablate the compound's ability to engage nucleotide-binding pockets with high affinity. While direct comparator data for unmodified ADP in the same assay is not provided, this value establishes a quantitative benchmark for the probe's target engagement capability, which is essential for ensuring that labeling occurs efficiently at low probe concentrations, minimizing non-specific background in complex proteomic samples.

Enzyme Kinetics Inhibitor Profiling Binding Affinity

Validated Utility in ADP-Ribosylation Proteomics Workflows

The utility of biotin-ADP conjugates in studying ADP-ribosylation is well-established. Zhang et al. (1993) demonstrated that biotinylated NAD, which generates biotinyl-ADP-ribosylated products, enables the specific labeling and subsequent avidin affinity purification of target proteins such as elongation factor 2 (EF-2) modified by diphtheria toxin [1]. This workflow highlights the critical role of the biotin-ADP moiety in enabling the isolation and identification of low-abundance, post-translationally modified proteins from complex cellular lysates. Alternative methods, such as using radiolabeled NAD or non-biotinylated analogs, lack the combination of high sensitivity, safety, and ease of purification afforded by the biotin-streptavidin system.

ADP-Ribosylation Post-Translational Modifications Protein Purification

Optimal Use Cases for Biotinyl-ADP (100844-62-0) Based on Differentiating Evidence


Comprehensive Native Kinome Profiling and Inhibitor Selectivity Assessment

Leverage the broad kinome coverage of biotin-ADP probes (≥75% of human kinases) to perform unbiased, quantitative profiling of kinase inhibitor selectivity directly in native proteomes, such as tumor biopsies or treated cell lines [1]. This approach is superior to recombinant kinase panels, which often fail to capture physiologically relevant enzyme states and post-translational modifications. The probe's intermediate linker length (inferred from MW 809.7 g/mol) is expected to provide optimal balance between target engagement and steric accessibility, maximizing the number of kinases identified in a single LC-MS/MS run [2].

Isolation and Identification of Low-Abundance ADP-Binding Proteins

Utilize the high-affinity biotin tag (IC50 = 6.60 nM in related probes) for the efficient pull-down of ADP-binding proteins from complex cell or tissue lysates [1]. This application is particularly valuable for identifying novel interactors of ADP-ribosyltransferases (e.g., PARPs) or for mapping the ADP-binding proteome under different cellular conditions. The specificity and sensitivity of the streptavidin-based capture minimize non-specific background, enabling the detection of low-abundance targets that would be missed by conventional immunoprecipitation or non-affinity-based fractionation methods [2].

Elucidating Substrate Specificity in ADP-Ribosylation Pathways

Employ Biotinyl-ADP as a precursor or analog in enzymatic assays to label and purify ADP-ribosylated protein substrates. As demonstrated with biotinylated NAD, the resulting biotinyl-ADP-ribose moiety allows for the specific isolation of modified proteins via avidin affinity chromatography, followed by identification using mass spectrometry [1]. This workflow is essential for dissecting the downstream signaling consequences of mono- and poly-ADP-ribosylation events and for validating potential therapeutic targets in diseases driven by aberrant ADP-ribosylation, such as cancer and viral infections.

Development of High-Throughput Screening Assays for Kinase Inhibitors

Design competitive binding assays using Biotinyl-ADP as a tracer probe. The covalent labeling mechanism and high affinity for the ATP-binding pocket (supported by nanomolar IC50 values) provide a robust and reproducible signal for assessing inhibitor potency across large compound libraries [1]. The non-radioactive nature of the biotin tag simplifies assay workflow and eliminates the safety and disposal costs associated with traditional radioligand binding assays, making it suitable for high-throughput screening in industrial drug discovery settings.

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